molecular formula C31H34N2O5 B12036219 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12036219
M. Wt: 514.6 g/mol
InChI Key: CQZQRICXUAOGMF-ORIPQNMZSA-N
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Description

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyloxy, methylbenzoyl, diethylaminoethyl, hydroxyphenyl, and dihydropyrrolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzyloxy Group: This step involves the reaction of a benzyl halide with a phenol derivative under basic conditions to form the benzyloxy group.

    Introduction of the Methylbenzoyl Group: This can be achieved through Friedel-Crafts acylation, where a methylbenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Dihydropyrrolone Ring: This step involves the cyclization of an appropriate precursor, often under acidic or basic conditions, to form the dihydropyrrolone ring.

    Introduction of the Diethylaminoethyl Group: This can be achieved through nucleophilic substitution, where a diethylaminoethyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzaldehyde
  • 4-Benzyloxy-3-methoxybenzyl alcohol
  • 4-(Benzyloxy)phenol

Uniqueness

Compared to these similar compounds, 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a more complex structure, which may confer unique properties. Its combination of functional groups allows for a wider range of chemical reactions and potential applications. This complexity also makes it a more versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C31H34N2O5

Molecular Weight

514.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O5/c1-4-32(5-2)17-18-33-28(23-11-14-25(34)15-12-23)27(30(36)31(33)37)29(35)24-13-16-26(21(3)19-24)38-20-22-9-7-6-8-10-22/h6-16,19,28,34-35H,4-5,17-18,20H2,1-3H3/b29-27+

InChI Key

CQZQRICXUAOGMF-ORIPQNMZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=C(C=C4)O

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)O

Origin of Product

United States

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